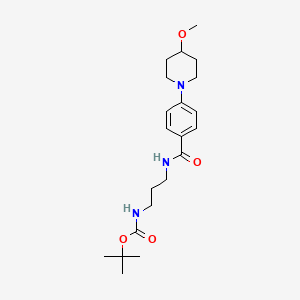
Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methoxypiperidine moiety, and a benzamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate typically involves multiple steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-methoxypiperidine with 4-aminobenzoic acid to form the benzamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Introduction of the Propyl Linker: The benzamido intermediate is then reacted with 3-bromopropylamine to introduce the propyl linker. This step typically requires a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the piperidine ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.
Reduction: The benzamido group can be reduced to an amine, which may be useful in further functionalization of the compound.
Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to yield the free amine, which can then participate in additional coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the tert-butyl group.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of free amine intermediates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug discovery, particularly in the development of new therapeutic agents for neurological disorders.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, especially its interactions with neurotransmitter receptors. This could lead to the development of new treatments for conditions such as depression, anxiety, and schizophrenia.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurotransmission pathways. This can result in altered neuronal signaling, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate: Similar in structure but with a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a similar piperidine ring but with different substituents.
Uniqueness
Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate is unique due to the presence of the methoxypiperidine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in drug discovery and materials science, where specific structural features are crucial for desired activity and functionality.
Properties
IUPAC Name |
tert-butyl N-[3-[[4-(4-methoxypiperidin-1-yl)benzoyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-21(2,3)28-20(26)23-13-5-12-22-19(25)16-6-8-17(9-7-16)24-14-10-18(27-4)11-15-24/h6-9,18H,5,10-15H2,1-4H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBYFAVYYGIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclobutyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2761916.png)
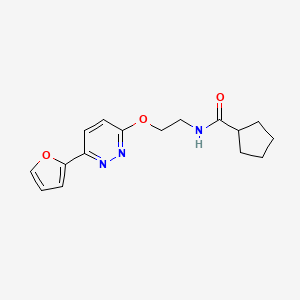
![3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2761920.png)
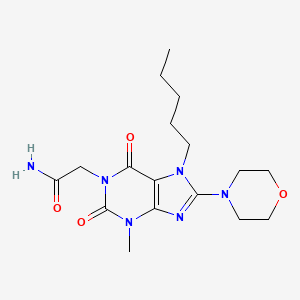
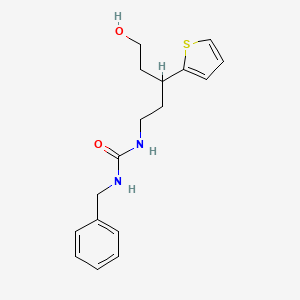
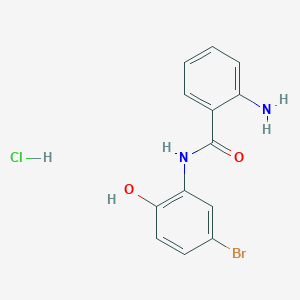
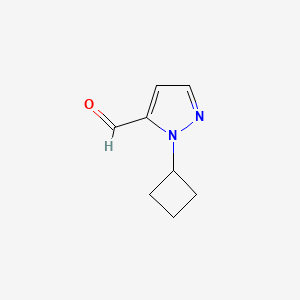
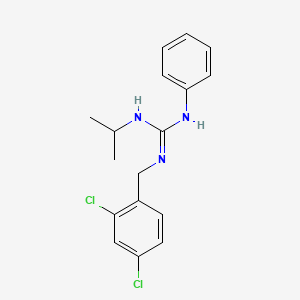
![1-[(4-Fluorophenyl)methyl]-5-oxo-N-propylpyrrolidine-2-carboxamide](/img/structure/B2761927.png)

![N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2761932.png)
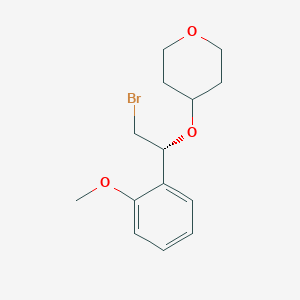
![Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride](/img/structure/B2761935.png)
![3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2761937.png)
